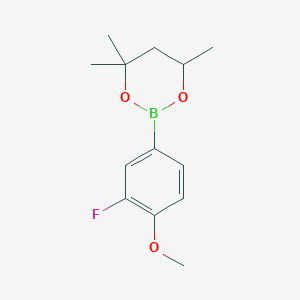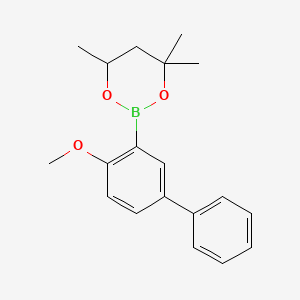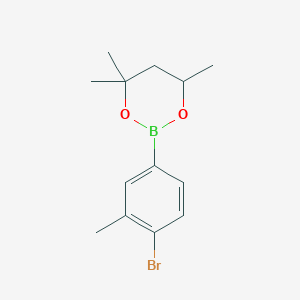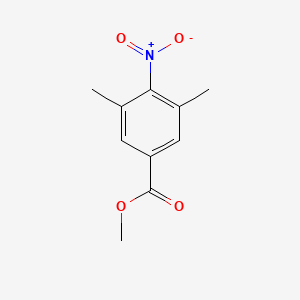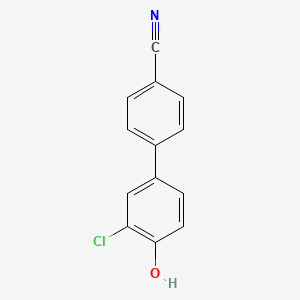
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol (TFM-TMD) is a novel compound that has recently been synthesized and studied for its potential applications in the field of scientific research. It is a member of the boron-containing phenols, which are a class of compounds that have been the subject of intense research due to their interesting and diverse properties. TFM-TMD has been found to have numerous potential applications in the fields of chemistry, biochemistry, and medicine.
作用机制
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to interact with enzymes in a variety of ways. It has been found to bind to the active site of enzymes, blocking their activity and preventing the formation of their products. In addition, 2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to inhibit the enzymatic activity of certain enzymes by forming covalent bonds with the active site.
Biochemical and Physiological Effects
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to be a potent inhibitor of several enzymes, including cytochrome P450 enzymes. In addition, it has been found to have anti-inflammatory and antioxidant properties, as well as to inhibit the growth of certain bacteria and fungi. These effects have been studied in both in vitro and in vivo experiments, and have been shown to be effective in a variety of contexts.
实验室实验的优点和局限性
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several advantages for use in laboratory experiments. It is a highly stable compound, and can be stored in solution for long periods of time without degradation. In addition, it is easy to synthesize, and can be produced in high yields. However, it is important to note that 2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is a highly toxic compound, and should be handled with extreme caution.
未来方向
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has a wide range of potential applications in the field of scientific research. Future research should focus on further exploring its potential as an inhibitor of enzymes, as well as its anti-inflammatory and antioxidant properties. In addition, further studies should be conducted to investigate its potential as an inhibitor of bacterial and fungal growth. Finally, further research should be conducted to explore the structure-activity relationships of boron-containing phenols, as well as their potential applications in medicine and biochemistry.
合成方法
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol can be synthesized through a two-step reaction involving the condensation of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl phenol with trifluoromethyl chloride. The first step involves the formation of an intermediate compound, 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl 2-chlorophenol, which is then reacted with trifluoromethyl chloride to form the final product, 2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol. This reaction has been demonstrated to be efficient and reproducible, producing high yields of the desired compound.
科学研究应用
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to have numerous potential applications in the field of scientific research. It has been used in studies examining the structure-activity relationships of boron-containing phenols, as well as in the synthesis of new compounds with potential applications in medicine and biochemistry. In addition, 2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been explored as a potential inhibitor of enzymes, such as the cytochrome P450 family of enzymes, which are important for the metabolism of drugs and toxins.
属性
IUPAC Name |
2-(trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-8-7-12(2,3)20-14(19-8)9-4-5-11(18)10(6-9)13(15,16)17/h4-6,8,18H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADHXNGEHSTEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

